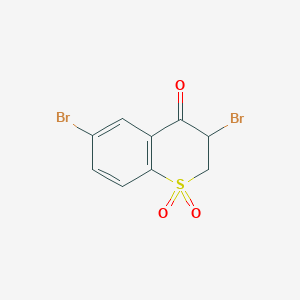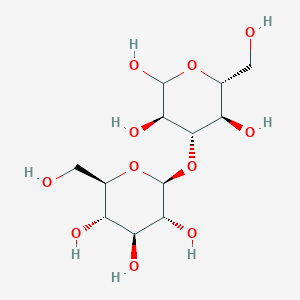
Ethyl 3-bromo-4-pentylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-4-pentylbenzoate is an organic compound with the molecular formula C14H19BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the fourth position is substituted with a pentyl group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-pentylbenzoate can be synthesized through various methods. One common approach involves the bromination of ethyl 4-pentylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-bromo-4-pentylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 4-pentylbenzoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pentyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium amide in liquid ammonia for amination.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Ethyl 3-amino-4-pentylbenzoate.
Reduction: Ethyl 4-pentylbenzoate.
Oxidation: Ethyl 3-bromo-4-pentylbenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-pentylbenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-4-pentylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Ethyl 4-bromobenzoate: Lacks the pentyl group, making it less hydrophobic.
Ethyl 3-chloro-4-pentylbenzoate: Substitutes bromine with chlorine, affecting reactivity.
Ethyl 3-bromo-4-methylbenzoate: Substitutes the pentyl group with a methyl group, altering its physical properties.
Uniqueness: Ethyl 3-bromo-4-pentylbenzoate is unique due to the combination of the bromine atom and the pentyl group, which confer distinct chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
1131594-50-7 |
|---|---|
Fórmula molecular |
C14H19BrO2 |
Peso molecular |
299.20 g/mol |
Nombre IUPAC |
ethyl 3-bromo-4-pentylbenzoate |
InChI |
InChI=1S/C14H19BrO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3 |
Clave InChI |
MGUHBPMSMUXZOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=C(C=C1)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
![2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830269.png)




![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11830294.png)
![Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-](/img/structure/B11830303.png)

![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)
![9H-Purin-2-amine, 6-chloro-9-[2-(1,3-dioxan-5-yl)ethyl]-](/img/structure/B11830316.png)



